2-(4-fluorophenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
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Description
2-(4-fluorophenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a useful research compound. Its molecular formula is C20H21FN2O2 and its molecular weight is 340.398. The purity is usually 95%.
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Scientific Research Applications
Structural Aspects and Properties
Research on related amide containing isoquinoline derivatives has revealed insights into their structural aspects and properties. For instance, studies on compounds like N-cyclohexyl-2-(quinolin-8-yloxy) acetamide have shown that their interaction with various acids can lead to the formation of gels or crystalline solids. Such compounds, including their host–guest complexes, have been found to exhibit enhanced fluorescence emission, which could be relevant for the application of 2-(4-fluorophenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide in areas like molecular imaging or sensor technology (Karmakar et al., 2007).
Antitumor Potential
Certain derivatives of 2-phenylquinolin-4-ones, which are structurally related to 2-(4-fluorophenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, have demonstrated significant antitumor activity. For instance, a derivative named 2-(3-fluorophenyl)-5-hydroxy-6-methoxyquinolin-4-one exhibited selective inhibitory activity against cancer cell lines, suggesting potential applications of related compounds in cancer therapy (Chou et al., 2010).
Antimalarial Activity
Compounds structurally similar to 2-(4-fluorophenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide have been explored for their antimalarial properties. For example, a series of derivatives exhibited increased antimalarial potency, correlated with the size and electron donation of the phenyl ring substituents, highlighting potential research avenues for related compounds in antimalarial drug development (Werbel et al., 1986).
Catalyst-Free Green Synthesis
Advancements in green chemistry have led to the development of novel synthesis methods for related compounds. A catalyst-free, one-pot synthesis approach for related derivatives demonstrated effectiveness, shorter reaction times, and simple workup procedures, suggesting similar methodologies could be applied to the synthesis of 2-(4-fluorophenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide (Govindaraju et al., 2016).
Fluorescence Properties
Studies on related quinoline derivatives have shown their potential in fluorescence-based applications. For instance, N-aryl-2-aminoquinolines displayed significant fluorescence quantum yields, suggesting that 2-(4-fluorophenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide could be explored for its optical properties in applications like fluorescent labeling or imaging (Hisham et al., 2019).
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-2-20(25)23-11-3-4-15-13-17(9-10-18(15)23)22-19(24)12-14-5-7-16(21)8-6-14/h5-10,13H,2-4,11-12H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFSNHQCNTZELF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.